molecular formula C11H9BrN2 B1463039 2-bromo-5-(2-methylphenyl)pyrazine CAS No. 1142195-93-4

2-bromo-5-(2-methylphenyl)pyrazine

Cat. No.: B1463039
CAS No.: 1142195-93-4
M. Wt: 249.11 g/mol
InChI Key: SEWXZYKQNKPJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-5-(2-methylphenyl)pyrazine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom and a tolyl group attached to the pyrazine ring

Preparation Methods

The synthesis of 2-bromo-5-(2-methylphenyl)pyrazine can be achieved through several methods. One common approach involves the bromination of 5-(2-tolyl)pyrazine using bromine or a brominating agent under controlled conditions. Another method includes the Suzuki–Miyaura coupling reaction, where a boron reagent is used to couple a brominated pyrazine with a tolyl group . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

2-bromo-5-(2-methylphenyl)pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism by which 2-bromo-5-(2-methylphenyl)pyrazine exerts its effects depends on the specific application and the molecular targets involvedThe exact pathways and molecular targets can vary, but they often involve key biological processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

2-bromo-5-(2-methylphenyl)pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

2-bromo-5-(2-methylphenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)10-6-14-11(12)7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWXZYKQNKPJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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